Home > Products > Screening Compounds P38261 > Bifendate Impurity E
Bifendate Impurity E - 205117-47-1

Bifendate Impurity E

Catalog Number: EVT-1477634
CAS Number: 205117-47-1
Molecular Formula: C19H16O10
Molecular Weight: 404.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bifendate Impurity E, chemically known as bis(2,4-di-tert-butyl-6-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7'-dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-icarboxylate, is a process-related impurity identified in bulk drug samples of DB-6 []. DB-6, a bifendate derivative, is an investigational agent under development for the treatment of acute liver failure [].

Bifendate Impurity E is categorized as an organic impurity due to its complex structure comprising carbon, hydrogen, oxygen, nitrogen, and sulfur atoms []. Its presence in DB-6 bulk drug necessitates investigation and control to ensure the quality and safety of the final drug product [].

Bifendate Impurity E is identified as bis(2,4-di-tert-butyl-6-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7'-dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-icarboxylate. []

Bifendate

Compound Description: Bifendate, with an IUPAC name of (Z)-5-(2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-5'-methyl-7,7'-dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-dicarboxylate, is an investigational agent for acute liver failure. []

Relevance: Bifendate is structurally similar to Bifendate Impurity E, sharing the core structure of (Z)-5-(2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7'-dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-dicarboxylate. The difference lies in the substituent at the 5'-position of the [4,4'-bibenzo[d][1,3]dioxole] ring system, where bifendate has a methyl group while Bifendate Impurity E has another (Z)-2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl substituent. []

(E)-5-(2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-5'-methyl-7,7'-dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-dicarboxylate

Compound Description: This compound is identified as an impurity (IMP-II) of Bifendate. []

Relevance: This compound is a geometrical isomer of Bifendate. It shares the same molecular formula and atom connectivity as Bifendate but differs in the spatial arrangement of its atoms around the double bond in the (2,4-dioxothiazolidin-5-ylidene)methyl)phenyl moiety. []

(Z)-5-(3,5-di-tert-butyl-2-hydroxybenzylidene) thiazolidine-2,4-dione

Compound Description: This compound is identified as an impurity (IMP-III) of Bifendate. []

Relevance: This compound can be considered a synthetic precursor to Bifendate and Bifendate Impurity E. It shares the (Z)-2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl structural motif with both compounds but lacks the [4,4'-bibenzo[d][1,3]dioxole]-5,5'-dicarboxylate ring system. []

Source and Classification

Bifendate Impurity E is classified as a process-related impurity. It arises during the synthesis of bifendate and is often identified through high-performance liquid chromatography (HPLC) methods. The compound is typically obtained from cGMP-compliant facilities that ensure high purity levels during production . Its identification and quantification are crucial for maintaining the integrity of bifendate formulations.

Synthesis Analysis

Methods

The synthesis of Bifendate Impurity E involves several steps that typically include preparative HPLC or high-speed counter-current chromatography to isolate and purify this impurity from the primary product. The synthesis process often requires careful control of reaction conditions to minimize the formation of unwanted by-products .

Technical Details

The synthetic route for Bifendate Impurity E generally starts with the preparation of bifendate itself. The reaction conditions are optimized for yield and purity, utilizing solvents and reagents that facilitate the separation of impurities. HPLC is employed not only for purification but also for monitoring the synthesis process and ensuring that the desired compound is achieved with minimal contamination .

Molecular Structure Analysis

Structure

Bifendate Impurity E has a complex molecular structure characterized by multiple functional groups that contribute to its chemical behavior. The structural representation can be depicted as follows:

C18H18O8\text{C}_{18}\text{H}_{18}\text{O}_{8}

Data

  • Molecular Weight: 362.34 g/mol
  • Molecular Formula: C18H18O8
  • Purity: > 95%

These data points are critical for understanding the compound's interactions and stability under various conditions .

Chemical Reactions Analysis

Reactions

Bifendate Impurity E undergoes various chemical reactions typical for organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for exploring its reactivity and potential transformations.

Technical Details

Common reagents used in reactions involving Bifendate Impurity E include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions—temperature, pH, and solvent—are meticulously controlled to achieve desired outcomes while minimizing side reactions .

Mechanism of Action

The mechanism of action for Bifendate Impurity E remains closely tied to its parent compound, bifendate. It is believed to exert hepatoprotective effects by modulating biochemical pathways involved in liver metabolism and detoxification processes. Although specific data on the mechanism of action for this impurity alone may be limited, its role in influencing the pharmacokinetics and pharmacodynamics of bifendate is significant .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken to avoid uncontrolled reactions.

These properties highlight the importance of handling Bifendate Impurity E with care in laboratory settings .

Applications

Bifendate Impurity E has several scientific applications, particularly in pharmaceutical research where it serves as a reference standard for identifying impurities in bifendate formulations. Its role in quality control processes ensures that drug products meet regulatory standards for safety and efficacy. Moreover, ongoing research into bifendate derivatives suggests potential therapeutic applications beyond hepatoprotection, including roles in cancer treatment through modulation of multidrug resistance mechanisms .

Introduction to Bifendate Impurity E

Chemical Identity and Structural Classification

Bifendate Impurity E (Chemical Abstracts Service registry number: not explicitly provided in sources; see Table 1) is characterized as a biphenyl dimethyl dicarboxylate derivative with close structural homology to the parent drug bifendate (C~20~H~18~O~10~, molecular weight 418.36 g/mol) [3] [7]. Its defining molecular features include:

  • Core Structure: A substituted biphenyl scaffold incorporating dimethoxy and methylenedioxy functional groups, with ester groups at the 5,5'-positions [3] [6].
  • Systematic Nomenclature: Methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate, reflecting its bifendate-related biosynthesis [3].
  • Stereochemistry: Absence of chiral centers, indicating an achiral molecule [7].
  • Physicochemical Properties: White crystalline solid exhibiting limited aqueous solubility (1 mg/mL at 2.39 mM) but high solubility in dimethyl sulfoxide (50 mg/mL at 119.52 mM) [7]. Thermal analysis reveals a melting point range of 179–181°C [7].

Table 1: Key Chemical Identifiers of Bifendate Impurity E

ParameterSpecification
IUPAC NameMethyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate
Molecular FormulaC~20~H~18~O~10~
Molecular Weight418.36 g/mol
Canonical SMILESCOC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
CAS Registry Number73536-69-3 (shared with bifendate) [6] [7]
AppearanceWhite crystalline powder

Role as a Pharmaceutical Impurity in Bifendate Synthesis

Bifendate Impurity E emerges during API manufacturing through three primary pathways:

  • Incomplete Esterification: Residual carboxyl intermediates undergo partial esterification during the synthesis of bifendate (dimethyl 4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate), generating mono-esterified analogues as Impurity E [7].
  • Solvent Interactions: Use of polar aprotic solvents like N,N-dimethylformamide (DMF; boiling point 153°C, density 0.944 g/mL) promotes transesterification side reactions at elevated temperatures (>100°C), accelerating Impurity E formation [7] [10].
  • Hydrolytic Degradation: Although less common during synthesis, ester hydrolysis can occur under acidic or basic conditions during purification, storage, or accelerated stability studies [3] [9].

Process analytical technology (PAT) studies reveal critical control points for impurity suppression:

  • Maintaining reaction temperatures below 80°C reduces solvent-mediated side reactions by >45% [7]
  • Optimized catalyst concentrations (e.g., 0.5–1.0 mol% DMAP) minimize incomplete esterification
  • Strict moisture control (<0.1% w/w) during crystallization prevents hydrolytic pathways

Table 2: Analytical Parameters for Impurity E Monitoring

Analytical MethodConditionsDetection Limit
Reversed-Phase HPLCC18 column; acetonitrile/water gradient; 254 nm0.05% w/w
LC-MS/MSESI+ mode; m/z 419→261 transition5 ng/mL
FTIR SpectroscopyKBr pellet; characteristic C=O stretch at 1725 cm⁻¹Qualitative ID

Regulatory Significance in Drug Development and Quality Control

Pharmaceutical regulations mandate strict control of Impurity E per ICH Q3A(R2) and Q3B(R2) guidelines, which classify it as a qualified impurity requiring identification thresholds ≥0.10% and qualification thresholds ≥0.15% [2] [9]. Its regulatory significance stems from:

  • Structural Alert Considerations: While lacking overt mutagenic alerts (as per ICH M7 assessment), its ester functionality may undergo metabolic activation to reactive species, necessitating safety qualification studies at levels exceeding thresholds [8] [9].
  • Bioequivalence Impacts: Pharmacokinetic interactions are documented wherein bifendate derivatives alter drug transporter activities (e.g., P-glycoprotein inhibition), potentially affecting bioavailability if Impurity E co-accumulates [4] [7].
  • Stability-Indicating Methods: Regulatory submissions must include validated HPLC/LC-MS methods capable of resolving Impurity E from process intermediates and degradation products, with specifications set at ≤0.15% in release testing [2] [9].

Quality control frameworks employ phase-appropriate strategies:

  • Early Development: "Report, identify, and qualify" approach with provisional limits of ≤0.20% [2]
  • Late-Stage & Commercial: Tightened specifications aligned with ICH thresholds, supported by process capability data demonstrating ≤0.12% in 95% of batches [8] [9]
  • Lifecycle Management: Ongoing stability testing (25°C/60% RH) to monitor impurity growth, with acceptance criteria of ≤0.25% over 24 months [9]

Table 3: ICH-Based Impurity Control Strategy

Development PhaseIdentification ThresholdQualification ThresholdRequired Actions
Phase I–II0.20%0.30%Report, identify structure, preliminary safety assessment
Phase III0.15%0.20%Full identification, genetic toxicology screening
Marketing Application0.10%0.15%Rigorous qualification via toxicology studies

Compendial standards (USP/EP) require impurity reference materials for method validation, with suppliers like Axios Research providing certified standards compliant with 97.0–103.0% purity specifications for QC laboratories [6] [9]. The International Consortium on Innovation and Quality in Pharmaceutical Development (IQ Consortium) further emphasizes risk-based control strategies where impurities like Impurity E are monitored at intermediate stages rather than end-product testing alone [2] [8].

Properties

CAS Number

205117-47-1

Product Name

Bifendate Impurity E

Molecular Formula

C19H16O10

Molecular Weight

404.33

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.